Cas no 2137101-06-3 (Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)-)

Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- structure
2137101-06-3 structure
Product Name:Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)-
CAS No:2137101-06-3
MF:C15H24N2O
MW:248.363863945007
CID:5267853
Update Time:2025-06-29

Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]butanamide
    • Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)-
    • Inchi: 1S/C15H24N2O/c1-5-12(11-9-7-6-8-10-11)17-14(18)13(16)15(2,3)4/h6-10,12-13H,5,16H2,1-4H3,(H,17,18)/t12-,13+/m1/s1
    • InChI Key: AGLCAYAEIFHPPQ-OLZOCXBDSA-N
    • SMILES: O=C([C@@H](C(C)(C)C)N)N[C@@H](C1C=CC=CC=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 264
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.1

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Additional information on Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)-

Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- (CAS No. 2137101-06-3): A Comprehensive Overview

Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- (CAS No. 2137101-06-3) is a chiral compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and stereochemistry, which contribute to its biological activity and potential therapeutic applications.

The (2R) configuration of this compound is particularly noteworthy, as it plays a crucial role in determining its pharmacological properties. The presence of the (1R)-1-phenylpropyl group further enhances the compound's specificity and selectivity, making it a valuable candidate for drug development. Recent studies have highlighted the importance of chiral compounds in drug discovery, as they can exhibit distinct biological activities compared to their enantiomers.

In the context of medicinal chemistry, Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- has been investigated for its potential as a modulator of various biological targets. One area of interest is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. Research has shown that this compound can selectively bind to specific GPCRs, potentially modulating their activity and downstream signaling pathways.

Furthermore, the 2-amino and 3,3-dimethyl functionalities of the compound contribute to its overall stability and solubility properties. These characteristics are essential for optimizing the compound's pharmacokinetic profile, ensuring that it can be effectively absorbed and distributed in the body. Studies have demonstrated that compounds with similar structural features exhibit favorable pharmacokinetic properties, making them suitable candidates for further preclinical and clinical evaluation.

The synthesis of Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- involves a series of well-defined chemical reactions that ensure high enantiomeric purity. The use of chiral catalysts and resolving agents is critical in achieving the desired stereochemistry. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications.

In terms of safety and toxicity, preliminary studies have indicated that Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary to ensure its safe use in humans. Ongoing research is focused on evaluating the compound's safety profile through various in vitro and in vivo assays.

The potential therapeutic applications of Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- are diverse and promising. One area of particular interest is its potential as an anti-inflammatory agent. Inflammation is a key driver of many diseases, including autoimmune disorders and chronic conditions such as arthritis. Preclinical studies have shown that this compound can effectively reduce inflammation by modulating key inflammatory pathways.

Another potential application is in the treatment of neurological disorders. The ability of Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- to interact with specific receptors in the central nervous system (CNS) makes it a promising candidate for developing new therapies for conditions such as Alzheimer's disease and Parkinson's disease. Research in this area is ongoing and holds significant promise for improving patient outcomes.

In conclusion, Butanamide, 2-amino-3,3-dimethyl-N-[(1R)-1-phenylpropyl]-, (2R)- (CAS No. 2137101-06-3) represents a valuable addition to the repertoire of chiral compounds with potential therapeutic applications. Its unique structural features and stereochemistry make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to elucidate its biological activities and mechanisms of action, this compound may pave the way for new treatments for a variety of diseases.

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